molecular formula C18H12N4O B12873581 2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile CAS No. 88745-14-6

2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile

Cat. No.: B12873581
CAS No.: 88745-14-6
M. Wt: 300.3 g/mol
InChI Key: WUCLUZCPGJOVHN-UHFFFAOYSA-N
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Description

2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrrole ring substituted with amino, hydroxyphenyl, and phenyl groups, along with two nitrile groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under mild conditions . The reaction is carried out in ethanol at 50°C, leading to the formation of the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This can be accomplished by fine-tuning reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitrile groups can be reduced to primary amines under appropriate conditions.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit key enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

88745-14-6

Molecular Formula

C18H12N4O

Molecular Weight

300.3 g/mol

IUPAC Name

2-amino-5-(2-hydroxyphenyl)-1-phenylpyrrole-3,4-dicarbonitrile

InChI

InChI=1S/C18H12N4O/c19-10-14-15(11-20)18(21)22(12-6-2-1-3-7-12)17(14)13-8-4-5-9-16(13)23/h1-9,23H,21H2

InChI Key

WUCLUZCPGJOVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C#N)C3=CC=CC=C3O

Origin of Product

United States

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